6-Phenylpyridine-2-carboxylic acid N-oxide
Overview
Description
6-Phenylpyridine-2-carboxylic acid N-oxide is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.20476 g/mol It is a derivative of pyridine, featuring a phenyl group at the 6-position and a carboxylic acid group at the 2-position, with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridine-2-carboxylic acid N-oxide typically involves the oxidation of 6-phenylpyridine-2-carboxylic acid. One common method is the use of oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like titanium silicalite (TS-1) in methanol. This method provides high yields and is considered a greener alternative to traditional batch processes .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. The use of packed-bed microreactors with catalysts like titanium silicalite (TS-1) and hydrogen peroxide in methanol has been shown to be efficient and sustainable, allowing for continuous operation over extended periods .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpyridine-2-carboxylic acid N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced back to the corresponding amine using reducing agents like zinc and acetic acid.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) with titanium silicalite (TS-1) in methanol.
Reduction: Zinc and acetic acid.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Further oxidized derivatives of the N-oxide group.
Reduction: 6-Phenylpyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Phenylpyridine-2-carboxylic acid N-oxide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Phenylpyridine-2-carboxylic acid N-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl and carboxylic acid groups also contribute to its binding affinity and specificity towards certain molecular targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
6-Phenylpyridine-2-carboxylic acid: Lacks the N-oxide group, making it less reactive in certain redox reactions.
6-Aminopyridine-2-carboxylic acid: Contains an amino group instead of a phenyl group, leading to different chemical properties and reactivity.
Uniqueness: 6-Phenylpyridine-2-carboxylic acid N-oxide is unique due to its combination of a phenyl group, carboxylic acid group, and N-oxide functional group.
Properties
IUPAC Name |
1-oxido-6-phenylpyridin-1-ium-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)11-8-4-7-10(13(11)16)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFVEVMNCGZAOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C(=O)O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610609 | |
Record name | 1-Oxo-6-phenyl-1lambda~5~-pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888721-07-1 | |
Record name | 1-Oxo-6-phenyl-1lambda~5~-pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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